molecular formula C21H23N3O3 B11151157 N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11151157
M. Wt: 365.4 g/mol
InChI Key: WQFXHISDDFOLCJ-UHFFFAOYSA-N
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Description

N²-{3-[(4-Methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 4-methoxyphenethylamino-propionamide side chain at the N² position of the indole core. This compound belongs to a class of bioactive molecules where the indole scaffold is functionalized to enhance interactions with biological targets, such as enzymes or receptors. Its synthesis typically involves coupling reactions between activated indole-2-carboxylic acid derivatives and aminopropyl intermediates, as exemplified by protocols using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) reagents . The 4-methoxyphenethyl group introduces electron-donating and lipophilic properties, which may influence pharmacokinetics and target binding .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-27-17-8-6-15(7-9-17)10-12-22-20(25)11-13-23-21(26)19-14-16-4-2-3-5-18(16)24-19/h2-9,14,24H,10-13H2,1H3,(H,22,25)(H,23,26)

InChI Key

WQFXHISDDFOLCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

The synthesis of N2-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

    Functionalization: The indole core is then functionalized at the 2-position with a carboxamide group. This can be achieved through a reaction with an appropriate carboxylic acid derivative.

    Side Chain Introduction: The 3-oxopropyl group is introduced through a series of reactions involving the formation of an amide bond with the 4-methoxyphenethylamine.

    Final Assembly: The final compound is assembled by coupling the functionalized indole with the side chain under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain proteins and enzymes, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins involved in disease pathways.

    Pathways Involved: By affecting these molecular targets, the compound can alter cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs of N²-{3-[(4-Methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide include:

Compound Name Substituents/Modifications Key Properties/Effects Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Fluorine at C5; benzoylphenyl at carboxamide N Enhanced binding to kinase domains due to fluorine’s electronegativity; benzoyl group improves π-π stacking
N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide Chlorine at C4; benzoyl-4-chlorophenyl at N Increased steric bulk and halogen bonding potential; higher melting point (233–234°C) compared to non-chlorinated analogs
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide Benzodioxin-amino-propionamide side chain; methyl at N1 Improved metabolic stability due to methyl group; benzodioxin moiety may enhance solubility
N²-{3-[(4-Methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide (Target) 4-Methoxyphenethylamino-propionamide at N² Balanced lipophilicity (logP ~2.5 predicted); methoxy group enhances membrane permeability and modulates serotonin receptor affinity

Q & A

Q. How can the synthesis of N²-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including indole core formation, amide coupling, and functionalization of the side chain. Key optimization strategies include:

  • Catalyst Selection : Palladium or copper catalysts enhance coupling reactions (e.g., forming the 4-methoxyphenethylamine moiety) under inert atmospheres .
  • Solvent and Temperature Control : Refluxing in acetic acid (3–5 hours) for cyclization and condensation steps improves crystallinity .
  • Purification : Recrystallization from DMF/acetic acid mixtures removes impurities, as demonstrated in analogous indole-carboxamide syntheses .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the indole backbone, amide bonds, and methoxyphenethyl substituents. For example, indole N–H protons resonate at δ 10–12 ppm, while methoxy groups appear at δ ~3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for MW ~400–500 Da) .
  • HPLC : Purity ≥98% is achievable using C18 columns with acetonitrile/water gradients, as shown in related carboxamide purifications .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test activity against targets like proteases or kinases using fluorogenic substrates (e.g., HCV NS3 protease inhibition assays, as in ).
  • Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines to evaluate cytotoxicity .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., for receptor targets) with IC50 calculations .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Plasma Stability : Incubate with human/animal plasma and quantify remaining compound via LC-MS .
  • Light/Temperature Sensitivity : Store samples under accelerated conditions (e.g., 40°C, 75% RH) and monitor decomposition .

Q. What reaction mechanisms underpin the formation of the 3-oxopropyl linkage in this compound?

Methodological Answer: The 3-oxopropyl group is typically introduced via:

  • Mannich Reactions : Condensation of amines with formaldehyde and ketones under acidic conditions .
  • Acylation : Coupling of 3-aminopropionic acid derivatives with activated carbonyls (e.g., using EDC/HOBt) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with halogenated indoles (e.g., 5-Cl substitution) or altered carboxamide substituents .
  • Side-Chain Variations : Replace 4-methoxyphenethyl with bulkier aryl groups (e.g., 3,4-dimethoxy) to assess steric effects on target binding .
  • Bioisosteric Replacements : Substitute the amide with sulfonamide or urea groups to improve metabolic stability .
  • Data Analysis : Use IC50/EC50 values from dose-response curves to rank analogs and identify pharmacophores .

Q. What computational strategies predict the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into target pockets (e.g., HCV NS3 protease), applying Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA methods to prioritize analogs .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Validation : Cross-validate hits in orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
  • Data Normalization : Account for variations in cell line viability or enzyme batch differences using Z’-factor analysis .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Preparative HPLC : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) on C18 columns for high-purity isolation .
  • Countercurrent Chromatography (CCC) : Separate polar byproducts using solvent systems like hexane/ethyl acetate/methanol/water .
  • Crystallization Optimization : Screen solvents (DMF, ethanol) and additives (seed crystals) to enhance crystal formation .

Q. What strategies identify metabolites and metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes/S9 fractions and analyze via LC-QTOF-MS for phase I/II metabolites .
  • Isotopic Labeling : Synthesize 14C-labeled analogs to track metabolite distribution in rodent models .
  • Software Tools : Use MassHunter Metabolite ID or XCMS Online to predict and annotate metabolites .

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